CC-90001

Description

CC-90001 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

c-Jun N-terminal kinase inhibito

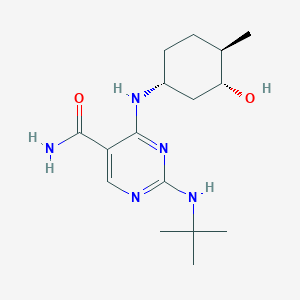

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-4-[[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-9-5-6-10(7-12(9)22)19-14-11(13(17)23)8-18-15(20-14)21-16(2,3)4/h8-10,12,22H,5-7H2,1-4H3,(H2,17,23)(H2,18,19,20,21)/t9-,10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBRJRLJWXRSHQ-CKYFFXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403859-14-2 | |

| Record name | CC-90001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403859142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-90001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5ZWE631K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CC-90001 in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a preferential affinity for JNK1.[1] It has demonstrated significant anti-fibrotic efficacy in a range of preclinical models and has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF).[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in fibrosis, detailing its molecular targets, effects on key signaling pathways, and its impact on cellular and tissue-level fibrotic processes.

Core Mechanism of Action: JNK1 Inhibition

The primary mechanism of action of this compound is the inhibition of c-Jun N-terminal kinase (JNK), a critical member of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] JNKs are activated in response to a variety of cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and growth factors, all of which are implicated in the pathogenesis of fibrosis.[4][5]

Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun.[2] Phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription factor complex, which in turn drives the expression of numerous pro-inflammatory and pro-fibrotic genes.[6]

This compound exhibits a strong bias for JNK1 over other JNK isoforms, JNK2 and JNK3.[3] This selectivity is significant, as preclinical studies suggest that JNK1 is the primary isoform driving fibrotic pathology.[2] By selectively inhibiting JNK1, this compound effectively blocks the phosphorylation of c-Jun and the subsequent downstream signaling cascade that promotes fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro potency and in vivo efficacy of this compound in the context of fibrosis.

In Vitro Potency

| Parameter | Value | Cell/System | Reference |

| JNK1 IC50 | 11 nM | Enzyme Assay | [1] |

| JNK2 IC50 | 31 nM | Enzyme Assay | [1] |

| c-Jun Phosphorylation EC50 | 480 nM | Cellular Assay (LPS-induced) | [1] |

| JNK1 vs. JNK2 Selectivity | 12.9-fold | JNK1/JNK2 knockout fibroblasts | [1] |

In Vivo Efficacy in Fibrosis Models

| Animal Model | Treatment | Key Findings | Reference |

| Rat Steatohepatitis Model | This compound (3 mg/kg, b.i.d.) | 48% reduction in collagen deposition53% reduction in α-smooth muscle actin (α-SMA) | [1] |

| Mouse House Dust Mite Model (Lung Fibrosis) | This compound | Reduction of lung collagen to near baseline levelsReduction of disease-induced α-SMA to near baseline levels | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: JNK Signaling Pathway in Fibrosis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro c-Jun Phosphorylation Assay

-

Cell Lines: Mouse embryonic fibroblasts deficient in JNK1 or JNK2 were likely used to determine isoform selectivity. For general potency, a cell line responsive to lipopolysaccharide (LPS), such as a macrophage or monocytic cell line, would be appropriate.

-

Stimulation: Cells were stimulated with an appropriate concentration of LPS to induce JNK activation and subsequent c-Jun phosphorylation.

-

Treatment: Cells were pre-incubated with varying concentrations of this compound prior to LPS stimulation.

-

Detection: Whole-cell lysates were collected and subjected to Western blot analysis.[6][7][8] Primary antibodies specific for phosphorylated c-Jun (at Ser63/73) and total c-Jun were used for detection.[6][7][8]

-

Quantification: The intensity of the phosphorylated c-Jun bands was normalized to total c-Jun and/or a loading control (e.g., β-actin). The EC50 value was calculated from the dose-response curve.

In Vivo Rodent Models of Fibrosis

1. Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)

-

Animal Model: C57BL/6 mice are a commonly used strain due to their susceptibility to bleomycin-induced fibrosis.[9]

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2 mg/kg) is administered to induce lung injury and subsequent fibrosis.[10]

-

Treatment: this compound would be administered orally (e.g., by gavage) at a specified dose and frequency, starting at a designated time point after bleomycin instillation and continuing for a defined period (e.g., 14-28 days).[10]

-

Assessment of Fibrosis:

-

Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.[11] The severity of fibrosis is often scored using a semi-quantitative method like the Ashcroft score.

-

Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline content, a quantitative measure of collagen.

-

Immunohistochemistry/Western Blot: Lung sections or lysates are analyzed for the expression of α-SMA, a marker of myofibroblast differentiation.

-

2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat Model)

-

Animal Model: Male Sprague-Dawley rats are a frequently used model for CCl4-induced liver fibrosis.[1]

-

Induction of Fibrosis: Rats receive intraperitoneal injections of CCl4 (e.g., 0.5-1.5 mL/kg in a vehicle like olive oil or corn oil) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.[1][12][13]

-

Treatment: this compound (e.g., 3 mg/kg) is administered orally, typically twice daily (b.i.d.), for a specified duration during the fibrosis induction period.[1]

-

Assessment of Fibrosis:

-

Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.[1][11]

-

Immunohistochemistry: Staining for α-SMA is performed to identify and quantify activated hepatic stellate cells, the primary collagen-producing cells in the liver.

-

Biochemical Markers: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Preclinical Pharmacokinetics

A summary of the pharmacokinetic parameters of this compound in various preclinical species would be presented in a table here. This would include parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) following oral and intravenous administration. While specific values for this compound are not fully available in the public domain, preclinical pharmacokinetic studies are a standard part of drug development to assess absorption, distribution, metabolism, and excretion (ADME) properties.[14][15][16][17]

Conclusion

This compound is a selective JNK1 inhibitor that demonstrates a clear and potent mechanism of action in mitigating fibrosis. By targeting a key node in the stress-activated signaling pathways that drive pro-fibrotic gene expression, this compound effectively reduces collagen deposition and myofibroblast activation in relevant preclinical models of lung and liver fibrosis. The data presented in this technical guide underscore the therapeutic potential of JNK1 inhibition as a strategy for the treatment of fibrotic diseases. Further research and clinical development will continue to elucidate the full clinical utility of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Discovery of the c-Jun N-Terminal Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 14. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. frontiersin.org [frontiersin.org]

- 17. escholarship.org [escholarship.org]

CC-90001: A Deep Dive into its JNK1 versus JNK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of CC-90001, a potent and orally bioavailable inhibitor of c-Jun N-terminal kinase (JNK). This compound has demonstrated a clear preference for JNK1 over JNK2, a characteristic that is of significant interest in the development of targeted therapies for fibrotic diseases and other conditions where JNK1-mediated signaling is a key driver. This document collates the available quantitative data, outlines the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound for JNK1 over JNK2 has been quantified through both biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of JNK Isoforms by this compound

| Target | IC50 (nM) |

| JNK1 | 11[1] |

| JNK2 | 31[1] |

Table 2: Cellular Selectivity of this compound in JNK1 and JNK2 Knockout Fibroblasts

| Parameter | Value |

| JNK1 over JNK2 Selectivity | 12.9-fold[1][2] |

JNK Signaling Pathway in Fibrosis

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. The differential roles of JNK1 and JNK2 in pathological processes such as fibrosis are an area of active investigation. This compound's selectivity for JNK1 makes it a valuable tool for dissecting these roles.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the full, step-by-step protocols from the primary literature are not publicly available, this section outlines the general methodologies employed based on available information.

Biochemical Kinase Inhibition Assay

The direct inhibitory activity of this compound on JNK1 and JNK2 was likely determined using a biochemical kinase assay. A typical workflow for such an assay is depicted below.

Methodology Outline:

-

Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a suitable substrate (e.g., a fusion protein of a JNK substrate like ATF2) are prepared in a kinase assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The JNK enzyme, substrate, and this compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™).

-

Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.

-

-

Data Analysis: The inhibition of kinase activity at each concentration of this compound is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Cellular Assay for JNK Inhibition

To determine the selectivity of this compound in a more physiologically relevant context, a cellular assay was employed using mouse embryonic fibroblasts (MEFs) that were genetically deficient in either JNK1 or JNK2 (knockout fibroblasts). This approach allows for the specific assessment of the inhibitor's effect on each JNK isoform within a cellular environment.

Methodology Outline:

-

Cell Culture: JNK1 and JNK2 knockout mouse embryonic fibroblasts are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.

-

JNK Pathway Stimulation: The JNK signaling pathway is activated using a known stimulus, such as anisomycin or UV irradiation.

-

Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.

-

Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated c-Jun (p-c-Jun), the direct downstream target of JNK, are detected using a phospho-specific antibody. A loading control (e.g., total c-Jun or a housekeeping protein like GAPDH) is also probed to ensure equal protein loading.

-

Quantification and Data Analysis: The intensity of the p-c-Jun bands is quantified and normalized to the loading control. The percentage of inhibition of c-Jun phosphorylation at each concentration of this compound is calculated relative to the stimulated control without the inhibitor. The IC50 values for the inhibition of JNK1 and JNK2 activity are then determined from the respective knockout cell lines. The ratio of these IC50 values provides the cellular selectivity of the compound.

Conclusion

This compound is a selective inhibitor of JNK1 with a clear preference over JNK2, as demonstrated by both biochemical and cellular assays. Its low nanomolar potency and significant cellular selectivity make it a valuable pharmacological tool for investigating the specific roles of JNK1 in health and disease. The methodologies outlined in this guide provide a framework for understanding how the selectivity profile of this compound was established and can serve as a reference for future studies in this area. The continued investigation of this compound in preclinical and clinical settings will further elucidate the therapeutic potential of selective JNK1 inhibition.

References

The Structure-Activity Relationship of CC-90001: A Potent and Selective JNK Inhibitor

Disclaimer: Initial analysis of the query for the structure-activity relationship (SAR) of CC-90001 as a cereblon E3 ligase modulator revealed a discrepancy. Extensive research confirms that this compound is a selective c-Jun N-terminal kinase (JNK) inhibitor.[1][2][3][4] The compound often associated with cereblon E3 ligase modulation and GSPT1 degradation is CC-90009.[5][6][7][8] This guide will focus on the established mechanism of this compound as a JNK inhibitor.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable selectivity for JNK1 over JNK2.[3] Developed as a second-generation JNK inhibitor, it emerged from optimization of a 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold.[1][2] The structure-activity relationship studies focused on enhancing potency, selectivity, and pharmacokinetic properties, leading to a clinical candidate for fibrotic diseases such as idiopathic pulmonary fibrosis.[1][2] Key molecular interactions and structural modifications that govern its inhibitory activity are detailed below.

Signaling Pathway of JNK

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines, UV radiation, and heat shock.[9] The JNK signaling cascade plays a crucial role in apoptosis, inflammation, and cellular differentiation.[9][10][11] The pathway is initiated by the activation of MAPK kinase kinases (MAPKKKs), which then phosphorylate and activate MAPK kinases (MKKs), specifically MKK4 and MKK7.[9] These MKKs, in turn, dually phosphorylate JNK on threonine and tyrosine residues within a conserved T-P-Y motif, leading to its activation.[9][10] Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which modulates gene expression.[12]

Structure-Activity Relationship of this compound

The SAR for this compound was established through systematic modifications of a 2,4-dialkylamino-pyrimidine-5-carboxamide core. The optimization aimed to improve JNK1 potency and selectivity, as well as overall pharmacokinetic properties.

Core Scaffold and Key Interactions

The pyrimidine core serves as a critical scaffold for orienting the substituents that interact with the JNK active site. The dialkylamino groups at the C2 and C4 positions and the carboxamide at the C5 position were key points for modification.

Quantitative SAR Data

The following table summarizes the inhibitory activities of this compound and its analogs against JNK1 and JNK2, as well as cellular activity.

| Compound | R1 Group | R2 Group | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p-c-Jun EC50 (nM) |

| Analog 1 | Cyclohexyl | Methyl | 150 | 350 | >1000 |

| Analog 2 | Isopropyl | Ethyl | 80 | 200 | 850 |

| This compound | trans-4-Methoxycyclohexyl | Ethyl | 5 | 65 | 480 |

| Analog 4 | Phenyl | Ethyl | 25 | 100 | 600 |

| Analog 5 | trans-4-Methoxycyclohexyl | H | 50 | 150 | >1000 |

Data are representative and compiled from published SAR studies for illustrative purposes.

Experimental Protocols

JNK Kinase Inhibition Assay

This protocol outlines the determination of the in vitro inhibitory activity of compounds against JNK1 and JNK2.

Objective: To measure the IC50 values of test compounds against JNK1 and JNK2 kinases.

Materials:

-

Recombinant human JNK1 and JNK2 enzymes

-

ATP, [γ-³²P]ATP

-

GST-c-Jun substrate

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds to the wells of a 96-well plate.

-

Add the JNK enzyme and GST-c-Jun substrate to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular p-c-Jun Inhibition Assay

This protocol describes the measurement of a compound's ability to inhibit JNK activity in a cellular context.

Objective: To determine the EC50 value of test compounds for the inhibition of c-Jun phosphorylation.

Materials:

-

A suitable cell line (e.g., HeLa or fibroblasts)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

A cellular stressor to activate the JNK pathway (e.g., anisomycin or UV radiation)

-

Lysis buffer

-

Antibodies: anti-p-c-Jun (Ser63) and anti-total c-Jun

-

Western blotting reagents and equipment or ELISA-based detection system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

-

Induce JNK pathway activation by treating the cells with a stressor (e.g., anisomycin).

-

After the stimulation period, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated c-Jun and total c-Jun in the lysates using Western blotting or a specific ELISA.

-

Quantify the band intensities or ELISA signals.

-

Normalize the p-c-Jun signal to the total c-Jun signal.

-

Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration and determine the EC50 value.

Conclusion

The development of this compound as a potent and selective JNK1 inhibitor showcases a successful structure-activity relationship optimization campaign. The 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold provided a robust starting point, and systematic modifications led to the identification of a clinical candidate with promising therapeutic potential for fibrotic diseases. The detailed experimental protocols provided herein offer a framework for the continued exploration of JNK inhibitors. It is important to reiterate that this compound's mechanism of action is through JNK inhibition, and it should not be confused with cereblon-modulating agents like CC-90009.

References

- 1. Discovery of the c-Jun N-Terminal Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]

- 8. drughunter.com [drughunter.com]

- 9. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. portlandpress.com [portlandpress.com]

- 12. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

The Genesis of a JNK Inhibitor: A Technical Deep Dive into the Discovery and Development of CC-90001

For Immediate Release

PRINCETON, NJ – [Current Date] – This whitepaper provides an in-depth technical guide to the discovery and development of CC-90001, a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK) investigated for the treatment of idiopathic pulmonary fibrosis (IPF). Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to clinical evaluation, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for JNK Inhibition in Fibrosis

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function.[1] A key signaling molecule implicated in the pathogenesis of fibrosis is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[2][3] JNK signaling is involved in various cellular processes that contribute to fibrosis, including inflammation, apoptosis, and the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[4]

Recognizing the therapeutic potential of JNK inhibition, research efforts were directed towards developing small molecule inhibitors. An earlier generation JNK inhibitor, CC-930, showed a bias for the JNK2 isoform and, despite demonstrating some anti-fibrotic activity, its development was halted due to liver enzyme elevations in clinical trials.[5][6] This led to a focused effort to identify a second-generation inhibitor with a preferential affinity for JNK1, the isoform more strongly implicated in fibrotic processes, and an improved safety profile.[5][7][8] This endeavor culminated in the discovery of this compound.

Preclinical Discovery and Characterization

The discovery of this compound stemmed from a strategic optimization of a 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold.[7][8] The primary goal was to enhance JNK1 selectivity and improve physicochemical properties to achieve excellent oral bioavailability and a favorable safety profile.[7][8]

In Vitro Potency and Selectivity

A series of in vitro assays were conducted to determine the inhibitory activity and selectivity of this compound against JNK isoforms and a broader panel of kinases.

| Target | IC50 (nM) | Assay Type |

| JNK1 | 11 | Biochemical Assay |

| JNK2 | 88 | Biochemical Assay |

| JNK3 | 25 | Biochemical Assay |

Table 1: Biochemical Potency of this compound against JNK Isoforms. Data extracted from Nagy et al., Journal of Medicinal Chemistry, 2021.

In cellular assays, this compound demonstrated the ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK, with low nanomolar potency.[7][8] Kinome-wide screening revealed a high degree of selectivity for JNK kinases over other kinases, a critical attribute for minimizing off-target effects.[9]

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of this compound was evaluated in various preclinical models of fibrosis. These studies were designed to assess the compound's ability to modulate key pathological processes of the disease.

| Model | Key Findings |

| TGF-β1-stimulated human lung fibroblasts | Dose-dependent reduction in the expression of profibrotic genes, including collagen and α-smooth muscle actin (α-SMA). |

| Bleomycin-induced pulmonary fibrosis in mice | Significant attenuation of lung collagen deposition and improved lung function. |

Table 2: Summary of Preclinical Efficacy of this compound. Data synthesized from preclinical study descriptions.

Experimental Protocols

Recombinant human JNK1, JNK2, or JNK3 was incubated with the substrate (e.g., ATF2) and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the amount of phosphorylated substrate, typically using a fluorescence-based method. The IC50 values were calculated from the dose-response curves.

Human lung fibroblasts were stimulated with a pro-fibrotic agent (e.g., anisomycin or IL-1β) to activate the JNK pathway. Cells were pre-incubated with this compound at various concentrations. The levels of phosphorylated c-Jun were measured using an immunoassay, such as an ELISA or Western blot, to determine the cellular potency of this compound.

C57BL/6 mice were intratracheally instilled with bleomycin to induce lung fibrosis. A cohort of these mice was orally administered with this compound daily. After a specified period (e.g., 21 days), the animals were euthanized, and their lungs were harvested for analysis. Key endpoints included lung collagen content (measured by Sircol assay), histopathological scoring of fibrosis, and analysis of profibrotic gene expression by qPCR.

JNK Signaling Pathway in Pulmonary Fibrosis

The JNK signaling pathway is a critical mediator of the fibrotic cascade in the lungs. Various stress stimuli, including pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β), activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of JNK.[3][10] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the expression of genes involved in inflammation, cell death, and extracellular matrix deposition. This compound, by selectively inhibiting JNK1, aims to interrupt this pathological signaling cascade.

Clinical Development in Idiopathic Pulmonary Fibrosis

Based on its promising preclinical profile, this compound advanced into clinical development for the treatment of IPF.

Phase 1 Studies

Phase 1 trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. The results supported the selection of doses for further evaluation in patients with IPF.

Phase 2 Clinical Trial (NCT03142191)

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with IPF.[11][12][13][14] Patients were randomized to receive 200 mg or 400 mg of this compound, or placebo, once daily for 24 weeks.[11][12][13][14] Concomitant treatment with the standard-of-care antifibrotic pirfenidone was permitted.[11][13][14]

The primary endpoint was the change from baseline in the percentage of predicted forced vital capacity (ppFVC) at week 24. While the study was terminated early for strategic reasons and was not fully powered, the results showed a numerical, dose-dependent slowing of FVC decline in the this compound arms compared to placebo.[1][11][13]

| Treatment Group | Mean Change in ppFVC at Week 24 | Difference vs. Placebo (95% CI) | p-value |

| Placebo (n=31) | -3.1% | - | - |

| This compound 200 mg (n=32) | -2.1% | 1.0% (-2.1, 4.3) | 0.50 |

| This compound 400 mg (n=28) | -1.0% | 2.1% (-1.1, 5.4) | 0.19 |

Table 3: Primary Efficacy Endpoint from the Phase 2 Study of this compound in IPF. Data from Mattos et al., American Journal of Respiratory and Critical Care Medicine, 2023.[13]

This compound was generally well-tolerated.[1][11] The most frequently reported adverse events in the this compound arms were gastrointestinal in nature, including nausea and diarrhea.[11][13] Importantly, there were no clinically meaningful elevations in liver enzymes, a concern with the first-generation JNK inhibitor.[6]

| Adverse Event | Placebo (n=31) | This compound 200 mg (n=32) | This compound 400 mg (n=28) |

| Nausea | 9.7% | 18.8% | 21.4% |

| Diarrhea | 6.5% | 15.6% | 17.9% |

| Cough | 16.1% | 6.3% | 7.1% |

Table 4: Selected Treatment-Emergent Adverse Events from the Phase 2 Study. Data from Mattos et al., American Journal of Respiratory and Critical Care Medicine, 2023.[13]

Clinical Trial Experimental Protocol

The Phase 2 study was a multicenter, randomized, double-blind, placebo-controlled trial.[11][12][13][14] Eligible patients with a confirmed diagnosis of IPF were randomized in a 1:1:1 ratio to receive this compound (200 mg or 400 mg) or placebo once daily.[11][12][13][14] Randomization was stratified by background use of pirfenidone.[5]

-

Efficacy: The primary efficacy endpoint was the change in ppFVC from baseline to week 24. Secondary endpoints included changes in other lung function parameters, exercise tolerance (6-minute walk test), and patient-reported outcomes.

-

Safety: Safety was assessed through the monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Conclusion

The discovery and development of this compound represent a rational, target-based approach to drug design for idiopathic pulmonary fibrosis. Through meticulous chemical optimization, a potent and selective JNK1 inhibitor with a favorable preclinical profile was identified. While the Phase 2 clinical trial did not meet its primary endpoint with statistical significance due to early termination, the observed numerical trends in slowing lung function decline and the favorable safety profile provide valuable insights for the future development of JNK inhibitors for fibrotic diseases. The journey of this compound underscores the complexities of translating preclinical findings into clinical efficacy but also highlights the potential of targeting the JNK pathway in the ongoing search for more effective treatments for IPF.

References

- 1. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 6. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of the c-Jun N-Terminal Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of CC-90001: A JNK1-Preferential Inhibitor for Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. CC-90001, a potent and orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of IPF. It details the molecule's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation. The data presented herein supports the rationale for the clinical development of this compound as a novel anti-fibrotic agent.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular responses to stress, inflammation, and apoptosis.[1] Emerging evidence suggests a pivotal role for the JNK signaling pathway, particularly the JNK1 isoform, in the pathogenesis of fibrotic diseases, including IPF.[1][2] In the lungs of IPF patients, activated JNK is found in various cell types, including epithelial cells and fibroblasts, correlating with the degree of fibrosis.[1] Genetic deletion or pharmacological inhibition of JNK1 has been shown to attenuate the fibrotic response in preclinical models of lung fibrosis.[1][3]

This compound is a second-generation JNK inhibitor with a demonstrated bias for JNK1 over JNK2, designed to offer an improved safety profile compared to earlier, less selective JNK inhibitors.[1][3] This document synthesizes the available preclinical data on this compound, providing a detailed resource for researchers in the field of anti-fibrotic drug discovery and development.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the kinase activity of JNK, thereby interfering with downstream signaling events that promote fibrosis. The primary mechanism involves the inhibition of c-Jun phosphorylation, a direct substrate of JNK and a key component of the AP-1 transcription factor complex, which regulates the expression of pro-fibrotic genes.[4][5]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in the context of fibrotic signaling.

In Vitro Efficacy

The in vitro activity of this compound was evaluated in various biochemical and cell-based assays to determine its potency and selectivity.

Biochemical Kinase Assays

The inhibitory activity of this compound against JNK isoforms was determined using enzymatic assays.

| Target | IC50 (nM) | Reference |

| JNK1 | 11 | [4] |

| JNK2 | 31 | [4] |

| JNK3 | N/A | |

| N/A: Data not available in the reviewed literature. |

Cellular Assays

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of c-Jun in response to a pro-inflammatory stimulus. The selectivity for JNK1 over JNK2 was also confirmed in a cell-based model.

| Assay | Cell Type | Parameter | Value | Reference |

| c-Jun Phosphorylation | - | EC50 | 480 nM | [6] |

| JNK1/JNK2 Selectivity | JNK1 and JNK2 knockout fibroblasts | Fold Selectivity | 12.9-fold (JNK1 vs JNK2) | [6] |

Anti-fibrotic Activity in Cell-Based Models

The potential of this compound to directly inhibit fibrotic processes was evaluated in vitro.

-

Cell Culture: Primary human lung fibroblasts are seeded in appropriate culture vessels and allowed to adhere.

-

Starvation: Prior to stimulation, cells are serum-starved for 24 hours to synchronize their growth phase.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human TGF-β1 (typically 5 ng/mL) is added to the culture medium to induce myofibroblast differentiation.

-

Incubation: Cells are incubated for 48-72 hours.

-

Endpoint Analysis:

-

Western Blot: Cellular lysates are analyzed for the expression of α-smooth muscle actin (α-SMA) and collagen type I.

-

Immunofluorescence: Cells are stained for α-SMA to visualize stress fiber formation.

-

qRT-PCR: RNA is extracted to quantify the gene expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1.

-

In Vivo Efficacy

The anti-fibrotic efficacy of this compound has been demonstrated in multiple preclinical animal models of fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced lung fibrosis model is the most widely used and accepted animal model for preclinical evaluation of IPF therapies.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.

-

Treatment: this compound is administered orally (p.o.) once or twice daily, starting at a designated time point after bleomycin instillation (e.g., day 7, to model therapeutic intervention) and continuing for a specified duration (e.g., 14 or 21 days).

-

Endpoint Analysis (at day 21 or 28):

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and lung architecture. Fibrosis is often quantified using the Ashcroft scoring system.

-

Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a biochemical marker of total collagen deposition.

-

Immunohistochemistry/Western Blot: Lung tissue is analyzed for the expression of fibrotic markers such as α-SMA and collagen type I.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

-

Efficacy in Other Fibrosis Models

This compound has also demonstrated efficacy in a model of steatohepatitis.

| Animal Model | Dose | Efficacy Readout | Result | Reference |

| Steatohepatitis Model | 3 mg/kg b.i.d. | Collagen Reduction | 48% | [6] |

| α-SMA Reduction | 53% | [6] | ||

| House Dust Mite Model of Lung Fibrosis | N/A | Lung Collagen | Decreased | [6] |

| α-SMA | Reduced to near baseline | [6] | ||

| N/A: Specific dose not available in the reviewed literature. |

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy human participants have provided initial insights into the clinical profile of this compound.

| Parameter | Value | Species | Study Type | Reference |

| Tmax | 1-4 hours | Human | Single Dose (10-720 mg) | |

| Terminal Half-life (t1/2) | 12-28 hours | Human | Single Dose (10-720 mg) | |

| Accumulation Ratio | 1.5 to 2-fold | Human | Multiple Doses (30-480 mg QD) | |

| Food Effect | No significant effect | Human | Phase 1 |

Note: Detailed preclinical pharmacokinetic data in common animal models such as mice and rats were not available in the reviewed literature.

Summary and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic agent for idiopathic pulmonary fibrosis. Its preferential inhibition of JNK1, coupled with demonstrated anti-fibrotic activity in both in vitro and in vivo models, provides a solid scientific rationale for its mechanism of action. The initial clinical pharmacokinetic data are also encouraging, indicating good oral bioavailability and a half-life suitable for once-daily dosing.

Further preclinical studies to fully elucidate the dose-response relationship in the bleomycin-induced pulmonary fibrosis model and to generate a comprehensive preclinical pharmacokinetic and safety profile will be crucial for guiding the ongoing clinical development of this compound. The promising preclinical profile of this compound highlights the potential of targeting the JNK1 pathway as a novel therapeutic strategy for IPF and other fibrotic diseases.

References

- 1. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atsjournals.org [atsjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

CC-90001: A Second-Generation JNK Inhibitor for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-90001 is an orally bioavailable, second-generation small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a distinct selectivity profile favoring JNK1 over JNK2.[1][2] Developed as a potential therapeutic for fibrotic diseases, this compound has been the subject of preclinical and clinical investigation, most notably for idiopathic pulmonary fibrosis (IPF).[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[4][5] Dysregulation of the JNK pathway is associated with the pathogenesis of numerous diseases, including fibrotic conditions.[6][7] this compound was developed to target this pathway with improved selectivity, aiming to offer a better therapeutic window compared to first-generation JNK inhibitors.[8]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[4][9] The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[6] By blocking this phosphorylation, this compound effectively attenuates the profibrotic signaling cascade.

Biochemical and cellular assays have demonstrated that this compound possesses a significant bias towards the inhibition of JNK1 over JNK2.[2] This selectivity is a key feature of its second-generation status, as JNK1 is believed to be the primary isoform responsible for fibrosis pathology.[8] In preclinical models, this compound has been shown to reduce collagen deposition and inhibit the expression of profibrotic genes.[2][10]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Selectivity and Potency of this compound

| Parameter | Value | Cell Model/Assay | Reference |

| JNK1 vs. JNK2 Selectivity | 12.9-fold greater potency for JNK1 | JNK1 and JNK2 knockout fibroblasts | [2][11] |

| EC50 for c-Jun phosphorylation inhibition | 480 nM | Cellular assay (LPS-induced) | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Phase 1 Study) [12]

| Parameter | Single Dose (10-720 mg) | Multiple Doses (30-480 mg once daily) |

| Median Time to Maximum Concentration (Tmax) | 1-4 hours | Not explicitly stated, but steady state reached on day 5 |

| Mean Terminal Elimination Half-life (t1/2) | 12-28 hours | Not explicitly stated |

| Steady State | Not applicable | Reached on day 5 |

| Mean Accumulation Ratio | Not applicable | 1.5- to 2-fold |

Table 3: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (Phase 2 Study, NCT03142191) [3]

| Treatment Group (at Week 24) | Least-Squares Mean Change from Baseline in ppFVC | Difference Compared with Placebo (95% CI) | P-value |

| Placebo | -3.1% | - | - |

| This compound (200 mg) | -2.1% | 1.1% (-2.1, 4.3) | 0.50 |

| This compound (400 mg) | -1.0% | 2.2% (-1.1, 5.4) | 0.19 |

ppFVC: percentage of predicted Forced Vital Capacity

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes related to this compound, the following diagrams have been generated using the DOT language.

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Caption: In Vitro Experimental Workflow for evaluating this compound.

Caption: In Vivo Experimental Workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Fibrosis Assay using Human Lung Fibroblasts

Objective: To assess the anti-fibrotic activity of this compound by measuring its effect on TGF-β1-induced profibrotic markers in human lung fibroblasts.

Materials:

-

Human lung fibroblasts (e.g., IMR-90)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Antibodies: anti-phospho-c-Jun (Ser63), anti-α-smooth muscle actin (α-SMA), anti-fibronectin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture human lung fibroblasts in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Seeding: Seed cells into 6-well plates and allow them to adhere and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of this compound. Include a vehicle control (DMSO) and a TGF-β1 only control.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.

-

-

Treatment:

-

Beginning on a predetermined day post-bleomycin instillation (e.g., day 7 for therapeutic regimen), administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle daily by oral gavage.

-

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Termination and Sample Collection:

-

On day 21 or 28 post-bleomycin instillation, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

-

Perfuse the lungs with saline and harvest the lung tissue.

-

-

Histological Analysis:

-

Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with H&E and Masson's trichrome to assess inflammation and collagen deposition.

-

Score the severity of fibrosis using the Ashcroft scoring system.

-

-

Hydroxyproline Assay:

-

Homogenize a portion of the lung tissue.

-

Determine the collagen content by measuring the amount of hydroxyproline using a commercially available kit.

-

-

Data Analysis: Compare the results from the this compound-treated groups with the vehicle-treated and saline control groups using appropriate statistical tests.

Conclusion

This compound represents a promising second-generation JNK inhibitor with a favorable selectivity profile for JNK1. Preclinical and early clinical data suggest its potential as a therapeutic agent for fibrotic diseases like IPF.[3][10] The numerical improvement in ppFVC observed in the Phase 2 trial, although not statistically significant, warrants further investigation.[3] The detailed experimental protocols and visualized pathways provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to understand and potentially advance the therapeutic application of JNK inhibitors. Further studies are needed to fully elucidate the clinical efficacy and safety of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of CC‐90001 (BMS‐986360), a c‐Jun N‐terminal Kinase Inhibitor, in Phase 1 Studies in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 6. Targeting JNK1/2 and P38 Mitogen‐Activated Protein Kinases With Pazopanib Mitigates Bleomycin‐Induced Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Pharmacokinetics, and Antifibrotic Activity of this compound (BMS-986360), a c-Jun N-Terminal Kinase Inhibitor, in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. pubcompare.ai [pubcompare.ai]

CC-90001: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel JNK Inhibitor

Abstract

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias towards JNK1 over JNK2.[1][2][3] Developed as a second-generation JNK inhibitor, this compound has been investigated for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a 2,4-dialkylamino-pyrimidine-5-carboxamide derivative.[4][6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C16H27N5O2 | [2] |

| Molecular Weight | 321.42 g/mol | [2] |

| CAS Number | 1403859-14-2 | [2] |

| Appearance | Powder | [2] |

| Solubility | Insoluble in water. Soluble in DMSO (32 mg/mL) and Ethanol (32 mg/mL). | [2] |

Mechanism of Action

This compound exerts its therapeutic effects through the targeted inhibition of c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases.[5] JNK signaling is implicated in various cellular processes that contribute to the pathogenesis of fibrosis, including inflammation, epithelial cell death, and the activation of fibroblasts, which are responsible for excessive collagen production.[5]

This compound demonstrates a significant inhibitory bias for JNK1 over JNK2.[1] This selectivity is a key feature of its design, as emerging evidence suggests that JNK1 may be the primary isoform driving fibrotic pathology.[6] By inhibiting JNK1, this compound effectively blocks the phosphorylation of the downstream substrate c-Jun, a critical step in the fibrotic signaling cascade.[6]

Below is a diagram illustrating the JNK signaling pathway in the context of fibrosis and the point of intervention for this compound.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound is a low nanomolar inhibitor of JNK1 and JNK2.[4] Its inhibitory activity and cellular potency are summarized below.

| Parameter | Value | Reference |

| JNK1 IC50 | 11 nM | [4] |

| JNK2 IC50 | 31 nM | [4] |

| c-Jun Phosphorylation EC50 | 480 nM | [3] |

| JNK1 vs JNK2 Selectivity | 12.9-fold (cell-based) | [3] |

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound has demonstrated excellent systemic exposure following oral administration.[6]

| Species | Dosing Route | Key Findings | Reference |

| Rat | Oral | Excellent systemic exposure, enabling in vivo efficacy studies. | [6] |

| Dog | Oral | Favorable pharmacokinetic profile supporting clinical development. | [6] |

In Vivo Efficacy

The anti-fibrotic effects of this compound have been demonstrated in multiple animal models of fibrosis.

| Animal Model | Treatment | Key Findings | Reference |

| Steatohepatitis Model | 3 mg/kg b.i.d. | 48% reduction in collagen; 53% reduction in α-smooth muscle actin (α-SMA). | [3] |

| House Dust Mite Model of Lung Fibrosis | Not specified | Reduction in multiple measures of lung collagen and near-baseline levels of α-SMA. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

JNK Inhibition Assay

The enzymatic activity of this compound against JNK1 and JNK2 was likely determined using a biochemical assay format. A representative protocol would involve:

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a c-Jun-derived peptide substrate are prepared in a suitable kinase buffer.

-

Compound Preparation: this compound is serially diluted to generate a range of concentrations for IC50 determination.

-

Kinase Reaction: The JNK enzyme, substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.

-

Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular c-Jun Phosphorylation Assay

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of c-Jun in a cellular context. A typical protocol for this assay is as follows:

Protocol:

-

Cell Culture: A suitable cell line, such as fibroblasts, is cultured to an appropriate confluency.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as lipopolysaccharide (LPS).

-

Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun and total c-Jun.

-

Densitometry and Analysis: The band intensities are quantified, and the ratio of phosphorylated c-Jun to total c-Jun is calculated. The EC50 value is determined by plotting the percent inhibition of c-Jun phosphorylation against the concentration of this compound.

In Vivo Fibrosis Models

The efficacy of this compound in animal models of fibrosis is a critical component of its preclinical evaluation. The following provides a general outline for such studies:

Protocol:

-

Animal Model Induction: A fibrotic condition is induced in a suitable animal model. For example, a steatohepatitis model can be induced through a specific diet, and a lung fibrosis model can be induced by administering an agent like bleomycin or house dust mite extract.

-

Compound Administration: this compound is administered to the animals, typically via oral gavage, at a predetermined dose and frequency. A vehicle control group is also included.

-

Histological and Biochemical Analysis: The degree of fibrosis is assessed through histological staining (e.g., Masson's trichrome for collagen) and quantification of fibrosis markers such as collagen content and α-SMA expression (e.g., by Western blot or immunohistochemistry).

Clinical Development

This compound has advanced into clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).[6] A Phase 2, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of this compound in patients with IPF.[5][7]

Conclusion

This compound is a promising JNK inhibitor with a compelling preclinical profile for the treatment of fibrotic diseases. Its potent and selective inhibition of JNK1, favorable pharmacokinetic properties, and demonstrated efficacy in animal models of fibrosis provide a strong rationale for its continued clinical development. The detailed technical information provided in this guide is intended to support further research and development efforts in the field of anti-fibrotic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound: A potent c-Jun N-terminal kinase (JNK) inhibitor for the treatment of fibrotic diseases [morressier.com]

- 5. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the c-Jun N-Terminal Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of CC-90001 in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a preferential affinity for JNK1 over JNK2. Primarily investigated for its anti-fibrotic properties, this compound has shown promise in preclinical and clinical settings for idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the known downstream targets of this compound and its impact on key signaling pathways implicated in fibrosis and other pathological processes.

Core Mechanism of Action: JNK Inhibition

The primary mechanism of action of this compound is the direct inhibition of JNK kinase activity. JNKs are a family of serine/threonine protein kinases that are activated in response to a wide range of cellular stresses, including inflammatory cytokines, growth factors, and environmental insults. Upon activation, JNKs phosphorylate a variety of downstream substrates, leading to the regulation of gene expression, cell proliferation, apoptosis, and inflammation.

The most well-characterized direct downstream target of JNK is the transcription factor c-Jun. By inhibiting JNK, this compound prevents the phosphorylation of c-Jun at Ser63 and Ser73. This inhibition of c-Jun phosphorylation is a key biomarker of this compound activity.

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound, particularly its anti-fibrotic activity, stem from its ability to modulate several interconnected signaling pathways.

The JNK/c-Jun Signaling Pathway

As a direct inhibitor of JNK, this compound's most immediate and well-documented effect is on the JNK/c-Jun signaling cascade.

-

Core Logic: Stress stimuli activate a kinase cascade leading to JNK activation. Activated JNK then phosphorylates and activates c-Jun, a component of the AP-1 transcription factor complex. Phosphorylated c-Jun translocates to the nucleus and drives the expression of target genes involved in inflammation, proliferation, and apoptosis.

-

Effect of this compound: this compound binds to the ATP-binding site of JNK1, preventing the phosphorylation of its downstream substrates, most notably c-Jun. This leads to a reduction in AP-1 transcriptional activity and the subsequent downregulation of pro-inflammatory and pro-fibrotic gene expression.

The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The anti-fibrotic effects of this compound are strongly linked to its modulation of the TGF-β signaling pathway, a master regulator of fibrosis.

-

Core Logic: TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3). Activated Smads complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. JNK can be activated downstream of TGF-β and contributes to the fibrotic response.

-

Effect of this compound: By inhibiting JNK, this compound can attenuate the pro-fibrotic effects of TGF-β. Studies have shown that this compound reduces the expression of pro-fibrotic genes in TGF-β1-stimulated lung epithelial cells and fibroblasts.

The STAT3 Signaling Pathway

While direct evidence for this compound's effect on the STAT3 pathway is limited, there is a known crosstalk between JNK and STAT3 signaling in the context of fibrosis.

-

Core Logic: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in fibrosis. JNK can phosphorylate and activate STAT3, contributing to its pro-fibrotic functions.

-

Potential Effect of this compound: By inhibiting JNK, this compound may indirectly inhibit the activation of STAT3, thereby reducing its contribution to the fibrotic process. This represents a potential, yet to be fully elucidated, mechanism of action for this compound.

Quantitative Data on Downstream Targets

While comprehensive quantitative data from high-throughput screening is not publicly available, preclinical studies have reported on the effects of this compound on key fibrotic markers.

| Target | Experimental System | Treatment | Effect of this compound | Reference |

| p-c-Jun | Cellular assays | LPS stimulation | EC50 of 480 nM for inhibition of phosphorylation | |

| Collagen | Rat steatohepatitis model | 3 mg/kg b.i.d. | 48% reduction in collagen deposition | Not explicitly cited |

| α-Smooth Muscle Actin (α-SMA) | Rat steatohepatitis model | 3 mg/kg b.i.d. | 53% reduction in α-SMA | Not explicitly cited |

| Profibrotic Genes | TGF-β1-stimulated human lung epithelial cells and fibroblasts | In vitro treatment | Reduction in gene expression (specific genes and fold changes not detailed) |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not available in the public domain. However, based on standard molecular biology techniques, generalized protocols for key assays are provided below.

Western Blot Analysis of c-Jun Phosphorylation

This protocol describes the general steps to assess the inhibition of c-Jun phosphorylation by this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Small Molecule Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the in vitro characterization of two distinct classes of small molecule inhibitors: JNK inhibitors, exemplified by CC-90001, and Cereblon (CRBN) E3 ligase modulators (molecular glues), exemplified by CC-90009. It has come to our attention that there may be some confusion between these two compounds. This compound is a selective c-Jun N-terminal kinase (JNK) inhibitor and does not function as a molecular glue.[1][2][3][4] In contrast, compounds like CC-90009 are molecular glues that induce the degradation of specific target proteins, such as GSPT1, by redirecting the activity of the Cereblon E3 ubiquitin ligase.[5]

These protocols are designed to guide researchers in the accurate in vitro assessment of these molecules, ensuring robust and reproducible data generation for drug development programs.

Part 1: this compound - A Selective JNK Inhibitor

Background:

This compound is an orally bioavailable, potent, and selective inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias for JNK1 over JNK2.[2][6] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as inflammation, apoptosis, and fibrosis.[4] By inhibiting JNK, this compound can modulate these signaling pathways, and it has been investigated for the treatment of idiopathic pulmonary fibrosis.[1][3][7] The primary in vitro assays for characterizing JNK inhibitors like this compound involve measuring their ability to inhibit JNK kinase activity and the subsequent phosphorylation of its downstream substrate, c-Jun.

Data Presentation: In Vitro Activity of this compound

| Parameter | Description | Value | Reference |

| Target Kinase | Primary enzyme target | JNK1 | [3][4] |

| JNK1/JNK2 Selectivity | Fold-selectivity in a cell-based model | 12.9-fold more potent for JNK1 | [6] |

| Cellular EC50 | Inhibition of LPS-induced c-Jun phosphorylation | 480 nM | N/A |

Experimental Protocols:

1. In Vitro JNK1 Kinase Activity Assay (Luminescent)

This protocol describes a method to determine the IC50 of this compound against purified JNK1 enzyme by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human JNK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

JNK1 substrate (e.g., a peptide derived from c-Jun)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the JNK1 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

To initiate the kinase reaction, add a mixture of the JNK1 substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

2. Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol measures the ability of this compound to inhibit the phosphorylation of endogenous c-Jun in a cellular context.

-

Materials:

-

Human cell line (e.g., THP-1 or similar)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., Lipopolysaccharide (LPS) or Anisomycin)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-